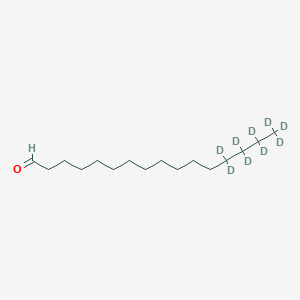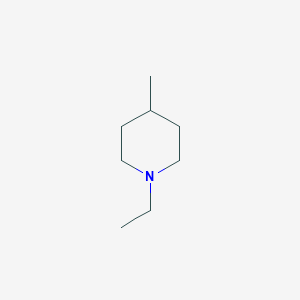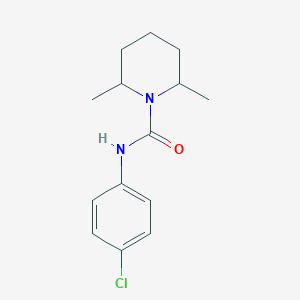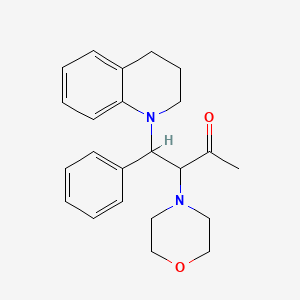
Trans-N3-benzyl-N3-((trimethylsilyl)methyl)tetrahydrofuran-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-N3-benzyl-N3-((trimethylsilyl)methyl)tetrahydrofuran-3,4-diamine involves the use of silicon amine protocol (SLAP) reagents. These reagents, in conjunction with aldehydes and ketones, form N-unprotected piperazines via photocatalytic cross-coupling with Ir[(ppy)2dtbbpy]PF6 . The reaction conditions typically involve the use of heteroaromatic, aromatic, and aliphatic aldehydes, which are well tolerated by the SLAP reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach involves the use of continuous flow synthesis with silicon amine protocol (SLAP) reagents and Lewis acid facilitated photoredox catalysis .
Chemical Reactions Analysis
Types of Reactions
Trans-N3-benzyl-N3-((trimethylsilyl)methyl)tetrahydrofuran-3,4-diamine undergoes various types of reactions, including:
Photocatalytic Cross-Coupling Reactions: These reactions involve the formation of N-unprotected piperazines from aldehydes and ketones.
Substitution Reactions: The compound can participate in substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include Ir[(ppy)2dtbbpy]PF6, aldehydes, and ketones . The reactions are typically carried out under photocatalytic conditions with the aid of Lewis acids .
Major Products Formed
The major products formed from these reactions are N-unprotected piperazines, which are valuable intermediates in the synthesis of various pharmaceuticals and other organic compounds .
Scientific Research Applications
Trans-N3-benzyl-N3-((trimethylsilyl)methyl)tetrahydrofuran-3,4-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of trans-N3-benzyl-N3-((trimethylsilyl)methyl)tetrahydrofuran-3,4-diamine involves its role as a reagent in photocatalytic cross-coupling reactions. The compound interacts with aldehydes and ketones in the presence of a photocatalyst (Ir[(ppy)2dtbbpy]PF6) and a Lewis acid, leading to the formation of N-unprotected piperazines . The molecular targets and pathways involved in these reactions include the activation of the silicon amine group and the subsequent formation of carbon-nitrogen bonds .
Comparison with Similar Compounds
Similar Compounds
- N1-Benzyl-N1-((trimethylsilyl)methyl)ethane-1,2-diamine
- (S)-N1-Benzyl-N1-((trimethylsilyl)methyl)propane-1,2-diamine
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
Uniqueness
Trans-N3-benzyl-N3-((trimethylsilyl)methyl)tetrahydrofuran-3,4-diamine is unique due to its specific structure, which allows it to participate effectively in photocatalytic cross-coupling reactions. Its ability to form N-unprotected piperazines without the use of tin-based reagents makes it a valuable alternative to traditional SnAP (tin amine protocol) reagents .
Properties
Molecular Formula |
C15H26N2OSi |
|---|---|
Molecular Weight |
278.46 g/mol |
IUPAC Name |
(3R,4R)-3-N-benzyl-3-N-(trimethylsilylmethyl)oxolane-3,4-diamine |
InChI |
InChI=1S/C15H26N2OSi/c1-19(2,3)12-17(15-11-18-10-14(15)16)9-13-7-5-4-6-8-13/h4-8,14-15H,9-12,16H2,1-3H3/t14-,15-/m0/s1 |
InChI Key |
GJIQDNHYJMATDK-GJZGRUSLSA-N |
Isomeric SMILES |
C[Si](C)(C)CN(CC1=CC=CC=C1)[C@H]2COC[C@@H]2N |
Canonical SMILES |
C[Si](C)(C)CN(CC1=CC=CC=C1)C2COCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N'-[(Z)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11942604.png)
![9-[5-(2-ethoxyphenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11942613.png)
![4b-Bromo-4b,9b-dihydroindeno[2,1-a]indene-5,10-dione](/img/structure/B11942616.png)



![[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid](/img/structure/B11942653.png)

![6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B11942658.png)




